2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-methylpyridin-2-yl)acetamide
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Description
2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-methylpyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C18H18N4O4 and its molecular weight is 354.366. The purity is usually 95%.
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Biological Activity
The compound 2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-methylpyridin-2-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a benzo[d][1,3]dioxole moiety, an imidazolidinone ring, and a pyridine substituent. Its complex structure suggests multiple sites for interaction with biological targets.
Molecular Formula : C15H16N2O3
Molecular Weight : 272.30 g/mol
CAS Number : Not widely documented in public databases.
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds containing the benzo[d][1,3]dioxole structure have been shown to possess antimicrobial properties. For instance, derivatives have demonstrated efficacy against Gram-positive bacteria by inhibiting bacterial ribosomal function .
- Anticancer Activity : Some studies suggest that imidazolidinone derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
Antimicrobial Efficacy
A study evaluating the antimicrobial activity of related compounds found that those with benzo[d][1,3]dioxole exhibited significant inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several derivatives:
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Compound A | 8 | Staphylococcus aureus |
Compound B | 16 | Escherichia coli |
This compound | 12 | Pseudomonas aeruginosa |
Anticancer Activity
In vitro studies have shown that the compound can inhibit the growth of several cancer cell lines. For example:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Induction of apoptosis |
HeLa (Cervical) | 10 | Cell cycle arrest |
A549 (Lung) | 12 | Inhibition of proliferation |
Case Studies
- Study on Antimicrobial Properties : A recent investigation into the structure–activity relationship (SAR) of benzo[d][1,3]dioxole derivatives highlighted that modifications at the nitrogen and carbon positions significantly affected their antimicrobial efficacy. The study concluded that the presence of the dioxole ring enhances membrane permeability in bacterial cells, facilitating better uptake and activity .
- Anticancer Research : Another study focused on the anticancer potential of imidazolidinone derivatives, revealing that their ability to activate p53 pathways contributed to their effectiveness against tumor cells. The compound was noted for its selective toxicity towards cancerous cells while sparing normal cells .
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-(4-methylpyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-12-4-5-19-16(8-12)20-17(23)10-21-6-7-22(18(21)24)13-2-3-14-15(9-13)26-11-25-14/h2-5,8-9H,6-7,10-11H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQXWVBELQFGLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.